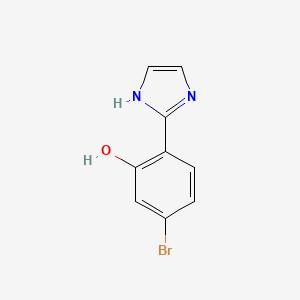

5-Bromo-2-(1H-imidazol-2-yl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(1H-imidazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-6-1-2-7(8(13)5-6)9-11-3-4-12-9/h1-5,13H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMARJHVWFFDMSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)O)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30736320 | |

| Record name | 3-Bromo-6-(1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1282516-66-8 | |

| Record name | 3-Bromo-6-(1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-2-(1H-imidazol-2-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-(1H-imidazol-2-yl)phenol, a heterocyclic compound of interest in medicinal chemistry. While specific biological data for this exact molecule is limited in current literature, its structural motifs—a brominated phenol and an imidazole ring—are well-established pharmacophores. This guide synthesizes information on its physicochemical properties, proposes a detailed synthesis protocol based on established methodologies, and explores its potential therapeutic applications by drawing parallels with structurally related compounds. Furthermore, it furnishes detailed, actionable protocols for in vitro evaluation of its potential biological activities, including kinase inhibition and antimicrobial screening. This document is intended to serve as a foundational resource for researchers initiating studies on this and similar molecules, providing both theoretical grounding and practical methodologies.

Introduction and Chemical Identity

This compound is a small molecule featuring a phenol ring substituted with a bromine atom and an imidazole group. The imidazole moiety is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs and biologically active compounds, prized for its ability to engage in a variety of biological interactions.[1][2] The brominated phenol component is also of significant interest, as halogenation can modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, and in some cases, enhance biological activity.[3][4][5]

The strategic combination of these two pharmacophores in a single molecule suggests a high potential for diverse biological activities. This guide will delve into the known properties and plausible synthesis of this compound, and extrapolate its potential therapeutic value based on the established pharmacology of its constituent parts.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| CAS Number | 1282516-66-8 | [6] |

| Molecular Formula | C₉H₇BrN₂O | |

| Molecular Weight | 239.07 g/mol | |

| Physical Form | Solid | |

| Purity | Typically >95% | |

| Storage Temperature | Refrigerator | |

| IUPAC Name | This compound | |

| InChI Key | DMARJHVWFFDMSN-UHFFFAOYSA-N |

Synthesis Pathway: The Debus-Radziszewski Reaction

For the synthesis of the target molecule, the likely precursors are glyoxal (the 1,2-dicarbonyl), 5-bromosalicylaldehyde (the aldehyde), and ammonia.

Figure 2: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

The following is a proposed, step-by-step protocol for the synthesis of this compound. This protocol is based on established procedures for the Debus-Radziszewski reaction.

Materials:

-

5-Bromosalicylaldehyde

-

Glyoxal (40% aqueous solution)

-

Ammonium hydroxide (28-30% aqueous solution)

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer with heating plate

-

Reflux condenser

-

Buchner funnel and vacuum filtration apparatus

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromosalicylaldehyde (1.0 eq.) in ethanol.

-

Addition of Reactants: To the stirred solution, add a 40% aqueous solution of glyoxal (1.1 eq.). Subsequently, slowly add concentrated ammonium hydroxide (2.5 eq.). The addition should be performed in a well-ventilated fume hood.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation. Collect the solid product by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure this compound.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR, IR, and mass spectrometry.

Potential Therapeutic Applications and Mechanism of Action

Although no specific biological activities have been reported for this compound, its structural components suggest several promising avenues for investigation in drug discovery.

Kinase Inhibition

The imidazole scaffold is a well-recognized "privileged structure" in the development of kinase inhibitors.[10][11] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in a multitude of diseases, most notably cancer. The 2-substituted imidazole core can act as a versatile scaffold for designing inhibitors that target the ATP-binding site of various kinases. For instance, derivatives of imidazole have been investigated as inhibitors of p38 MAP kinase, a key player in inflammatory signaling pathways.[12][13]

Figure 3: Postulated mechanism of kinase inhibition.

Antimicrobial Activity

Phenolic compounds are known for their broad-spectrum antimicrobial properties.[14][15][16] Their mechanism of action often involves the disruption of microbial cell membranes, leading to leakage of intracellular contents and cell death.[14] Additionally, they can denature essential microbial proteins and enzymes. The presence of a bromine atom on the phenol ring may enhance this activity.[3][17] Imidazole derivatives have also been extensively studied for their antibacterial and antifungal activities.[2] Therefore, this compound is a promising candidate for development as a novel antimicrobial agent.

Proposed In Vitro Evaluation Protocols

To ascertain the therapeutic potential of this compound, the following detailed in vitro assay protocols are proposed.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., p38 MAP Kinase)

This protocol provides a general framework for assessing the inhibitory activity of the title compound against a specific kinase.

Materials:

-

Recombinant human p38α MAP Kinase

-

Kinase buffer

-

ATP solution

-

Substrate (e.g., ATF2)

-

This compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., SB203580)

-

96-well assay plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM). Perform serial dilutions in kinase buffer to obtain a range of test concentrations. Ensure the final DMSO concentration in the assay is low (<1%) to prevent enzyme inhibition.

-

Kinase Reaction: In a 96-well plate, add the kinase buffer, recombinant p38α MAP Kinase solution, and the serially diluted test compound or controls (positive inhibitor or DMSO vehicle). Pre-incubate for 10-15 minutes at room temperature.

-

Initiation: Initiate the kinase reaction by adding the ATP solution to each well.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration using non-linear regression analysis.[11]

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound (dissolved in DMSO)

-

Positive control antibiotic/antifungal

-

Sterile 96-well microplates

-

Spectrophotometer (plate reader)

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the appropriate broth.

-

Compound Dilution: Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include positive control (microbes with no compound) and negative control (broth only) wells.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.[16][18]

Conclusion

This compound represents a molecule of significant interest for further investigation in the field of drug discovery. Its synthesis is readily achievable through established chemical reactions, and its structural features suggest a high probability of possessing valuable biological activities, particularly as a kinase inhibitor or an antimicrobial agent. The protocols detailed in this guide provide a solid foundation for researchers to synthesize and evaluate the therapeutic potential of this and structurally related compounds. Further studies are warranted to elucidate its precise mechanism of action and to explore its efficacy in preclinical models of disease.

References

-

Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs. [Link]

-

Marine natural bromophenols: Sources, structures, main bioactivities, and toxicity. Request PDF on ResearchGate. [Link]

-

Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Molecules. [Link]

-

Synthesis and biological activity of brominated phenols with lactamomethyl moieties-natural compounds analogues. ResearchGate. [Link]

-

Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. [Link]

-

Structure-activity relationships in microbial transformation of phenols. Applied and Environmental Microbiology. [Link]

-

Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. MDPI. [Link]

-

Debus–Radziszewski imidazole synthesis. Wikipedia. [Link]

-

Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives. ResearchGate. [Link]

-

Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry. [Link]

-

Synthesis and biological evaluation of imidazol-2-one and 2-cyanoiminoimidazole derivatives: novel series of PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. American Chemical Society. [Link]

-

2-(Imidazol-2-yl) phenol ligands. ResearchGate. [Link]

-

Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives. J-Stage. [Link]

-

Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models. Frontiers in Microbiology. [Link]

-

The multicomponent Debus–Radziszewski reaction in macromolecular chemistry. Polymer Chemistry. [Link]

-

Synthesis of Schiff base of 5-Bromosalicylaldehyde with 4,6- Dinitro-2-Aminobenzothiazole, their transition metal. IRJSE. [Link]

-

Synthesize Characterize and Biological Evaluation of Imidazole Derivatives. IOSR Journal of Pharmacy. [Link]

-

Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. [Link]

-

Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry. Scribd. [Link]

-

Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. [Link]

-

In vitro kinase assay v1. ResearchGate. [Link]

-

The multicomponent Debus–Radziszewski reaction in macromolecular chemistry. Scite.ai. [Link]

-

Synthesis and Evaluation of Antimicrobial Activity of Some Novel Heterocyclic Compounds from 5-Bromosalicylaldehyde. ResearchGate. [Link]

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. This compound | 1282516-66-8 [chemicalbook.com]

- 7. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 8. scribd.com [scribd.com]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives [jstage.jst.go.jp]

An In-Depth Technical Guide to 5-Bromo-2-(1H-imidazol-2-yl)phenol: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-2-(1H-imidazol-2-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry. By synthesizing foundational chemical principles with insights into its therapeutic potential, this document serves as a critical resource for researchers engaged in drug discovery and development.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding, allow imidazole-containing molecules to bind with high affinity to a wide range of biological targets.[2] This versatility has led to the development of imidazole-based drugs with diverse pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[3][4] The incorporation of a bromine atom and a phenolic hydroxyl group into the 2-phenylimidazole framework, as seen in this compound, is anticipated to modulate its physicochemical properties and biological activity, making it a compelling candidate for further investigation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug discovery, influencing its solubility, membrane permeability, and pharmacokinetic profile.

| Property | Value | Source |

| CAS Number | 1282516-66-8 | [5] |

| Molecular Formula | C₉H₇BrN₂O | |

| Molecular Weight | 239.07 g/mol | |

| Physical Form | Solid | |

| IUPAC Name | This compound | |

| InChI Key | DMARJHVWFFDMSN-UHFFFAOYSA-N | |

| Storage | Refrigerator |

Synthesis of this compound: A Proposed Experimental Protocol

Reaction Scheme:

A proposed one-pot synthesis.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 5-bromosalicylaldehyde (1 equivalent), an aqueous solution of glyoxal (40%, 1 equivalent), and a significant excess of ammonium acetate (e.g., 10-20 equivalents).

-

Solvent: Add a suitable solvent such as glacial acetic acid or ethanol. Acetic acid often serves as both a solvent and a catalyst in this reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and maintain for several hours (e.g., 2-6 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by vacuum filtration. Alternatively, the solvent can be removed under reduced pressure. The crude product is then typically dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove inorganic impurities.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Causality Behind Experimental Choices:

-

Ammonium Acetate: Serves as the nitrogen source for the imidazole ring. A large excess is often used to drive the reaction to completion.

-

Glyoxal: Provides the two-carbon backbone of the imidazole ring.

-

Reflux Conditions: The elevated temperature provides the necessary activation energy for the condensation and cyclization steps.

Predicted Spectral Characteristics

While experimental spectral data for this compound are not widely published, its characteristic spectral features can be predicted based on its chemical structure and data from analogous compounds.

¹H NMR Spectroscopy:

-

Aromatic Protons: The protons on the phenolic and imidazole rings are expected to appear in the aromatic region of the spectrum, typically between δ 6.5 and 8.0 ppm.[7] The specific chemical shifts and coupling constants will be influenced by the positions of the bromo, hydroxyl, and imidazole substituents.

-

Hydroxyl Proton: The phenolic -OH proton is expected to be a broad singlet, with a chemical shift that can vary depending on the solvent and concentration (typically δ 4-12 ppm).[7]

-

Imidazole N-H Proton: The N-H proton of the imidazole ring will also likely appear as a broad singlet, with its chemical shift influenced by hydrogen bonding.

¹³C NMR Spectroscopy:

-

Aromatic Carbons: The carbon atoms of the phenyl and imidazole rings will resonate in the downfield region of the spectrum, typically between δ 110 and 160 ppm.

-

C-Br and C-O Carbons: The carbon atom attached to the bromine will be shifted downfield, as will the carbon bearing the hydroxyl group.

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ for the phenolic O-H group, indicative of hydrogen bonding.[8][9]

-

N-H Stretch: A moderate absorption for the imidazole N-H stretch is anticipated around 3100-3300 cm⁻¹.

-

Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H bonds.

-

C=C and C=N Stretches: Medium to strong absorptions in the 1450-1600 cm⁻¹ region are expected for the aromatic C=C and imidazole C=N stretching vibrations.[8]

-

C-O Stretch: A strong C-O stretching band for the phenol should appear around 1200-1260 cm⁻¹.[8]

Mass Spectrometry (MS):

-

Molecular Ion Peak: The mass spectrum should show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

-

Fragmentation Pattern: Fragmentation may involve the loss of CO, HCN, and Br radicals, which is typical for phenolic and imidazole-containing compounds.[9]

Potential Biological Activities and Therapeutic Applications

Given the well-documented pharmacological activities of imidazole and phenolic compounds, this compound is a promising candidate for various therapeutic applications.

Workflow for Biological Evaluation:

A workflow for assessing biological activity.

Anticipated Pharmacological Roles:

-

Anticancer Activity: Many substituted imidazoles exhibit potent anticancer activity by targeting various cellular pathways, including kinase inhibition and disruption of microtubule dynamics.[10][11] The phenolic hydroxyl group can also contribute to antioxidant and pro-apoptotic effects.

-

Antimicrobial Activity: The imidazole nucleus is a cornerstone of many antifungal and antibacterial agents.[12][13] The presence of a bromine atom can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes and exert its effects.

-

Anti-inflammatory Activity: Phenolic compounds are well-known for their anti-inflammatory properties, often attributed to their antioxidant and enzyme-inhibitory activities.[3] Imidazole derivatives have also been reported to possess anti-inflammatory effects.

Potential Mechanisms of Action:

The biological activity of this compound is likely to be multifaceted. The imidazole ring can act as a bioisostere for other functional groups and can coordinate with metal ions in the active sites of metalloenzymes. The phenolic hydroxyl group can participate in hydrogen bonding with target proteins and may also be involved in redox cycling. The bromine atom can engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. This technical guide provides a foundational understanding of its synthesis, physicochemical properties, and likely biological activities. Further research is warranted to:

-

Develop and optimize a specific synthesis protocol for this compound.

-

Perform comprehensive spectroscopic analysis to confirm its structure.

-

Conduct extensive in vitro and in vivo biological evaluations to determine its anticancer, antimicrobial, and anti-inflammatory potential.

-

Elucidate its mechanism of action to identify its specific molecular targets.

By systematically investigating these aspects, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of novel therapeutics.

References

-

Bruker. (n.d.). AVANCE III HD. Retrieved January 6, 2026, from [Link]

- Sharma, D., et al. (n.d.). A review: Imidazole synthesis and its biological activities. Journal of Chemical and Pharmaceutical Research.

- Husain, A., et al. (2015). Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. Journal of Saudi Chemical Society, 19(6), 646-655.

- Ahsan, I., & Sharma, K. (2015). Pharmacological evaluation of newly synthesized imidazole derivatives containing 2-(2-hydroxyphenyl)-4, 5-diphenyl imidazole moiety.

- International Journal of Pharmaceutical Sciences Review and Research. (n.d.).

- Al-Ostath, A., et al. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 27(19), 6297.

- Barlin, G. B. (1982). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. Australian Journal of Chemistry, 35(11), 2299-2306.

- MDPI. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 27(5), 1632.

- BenchChem. (n.d.). Application Notes and Protocols: 4,5-Dibromo-2-phenyl-1H-imidazole in Medicinal Chemistry.

- El-Faham, A., et al. (2017). Synthesis and Evaluation of Antimicrobial Activity of Some Novel Heterocyclic Compounds from 5-Bromosalicylaldehyde. Journal of Heterocyclic Chemistry, 54(6), 3474-3484.

- Tavman, A., et al. (2019). Spectral characterization, antibacterial and antioxidant activity of 2-(5-bromo-1H-benzimidazol-2-yl)-(3'/4'/5'-substituted)phenols and some transition metal complexes. Journal of Molecular Structure, 1196, 61-72.

- University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts.

- Saber, S. O., et al. (2025). The crystal structure of 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone, C12H9Br2N3O3. Zeitschrift für Kristallographie - New Crystal Structures.

- Li, A., et al. (2009). The bromination kinetics of phenolic compounds in aqueous solution.

- Ma, X., et al. (2019). Mild and Regioselective Bromination of Phenols with TMSBr. European Journal of Organic Chemistry, 2019(26), 4220-4224.

- Al-Suwaidan, I. A., et al. (2021). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 26(16), 4991.

-

PubChem. (n.d.). 5-amino-2-(6-bromo-1H-benzimidazol-2-yl)phenol. Retrieved January 6, 2026, from [Link]

- Fedor, A. M., & Toda, M. J. (2014). Investigating Hydrogen Bonding in Phenol Using Infrared Spectroscopy and Computational Chemistry.

- Fernandes, C., et al. (2018). Phenolic Imidazole Derivatives With Dual Antioxidant/Antifungal Activity: Synthesis and Structure-Activity Relationship.

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved January 6, 2026, from [Link]

- Abraham, R. J., et al. (2007). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. Magnetic resonance in chemistry : MRC, 45(10), 865-874.

- El-Sayed, N. N. E., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC medicinal chemistry, 15(7), 1645-1681.

- Chemistry LibreTexts. (2022, October 4). Spectroscopy of Alcohols and Phenols.

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved January 6, 2026, from [Link]

-

SpectraBase. (n.d.). 5-Bromo-2,4-dimethoxy-6-(4-(methylthio)phenyl)pyrimidine. Retrieved January 6, 2026, from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. This compound | 1282516-66-8 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. pharmacyjournal.net [pharmacyjournal.net]

- 13. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 5-Bromo-2-(1H-imidazol-2-yl)phenol: Synthesis, Characterization, and Applications

Executive Summary: This guide provides an in-depth technical overview of 5-Bromo-2-(1H-imidazol-2-yl)phenol, a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. We will dissect its formal IUPAC nomenclature, detail its physicochemical properties, and propose a robust, field-proven synthesis protocol based on established multicomponent reactions. Furthermore, this document outlines a comprehensive workflow for structural characterization and quality control using modern analytical techniques. The narrative is framed from the perspective of a Senior Application Scientist, focusing on the causality behind experimental choices to ensure both accuracy and reproducibility. The potential applications of this molecule as a versatile building block in medicinal chemistry and materials science are also explored, grounded in the broader context of imidazole-containing scaffolds.

Chemical Identity and Properties

IUPAC Nomenclature and Structure

The formal IUPAC name for the compound is This compound .[1][2] This name is derived following systematic nomenclature rules for substituted phenols.[3][4][5] The benzene ring bearing the hydroxyl (-OH) group is the parent structure, designated as "phenol". The carbon atom bonded to the hydroxyl group is assigned the locant '1'. The ring is then numbered to give the substituents the lowest possible locants. This results in the imidazole ring being at position '2' and the bromine atom at position '5'.

The structure consists of a phenol ring substituted with a bromine atom and a 1H-imidazole ring. The "1H" designation specifies the position of the single hydrogen atom on one of the nitrogen atoms in the tautomeric imidazole ring system.

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties are summarized below. This data is critical for determining appropriate storage, handling, and reaction conditions. The compound is typically supplied as a solid and requires refrigeration for long-term stability.[1][6]

| Property | Value | Source |

| CAS Number | 1282516-66-8 | [1][2][6][7] |

| Molecular Formula | C₉H₇BrN₂O | [2][6][7] |

| Molecular Weight | 239.07 g/mol | [2][7] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Conditions | 2-8°C, Keep in dark place, sealed in dry | [1][6] |

| InChI Key | DMARJHVWFFDMSN-UHFFFAOYSA-N | [1][2] |

Synthesis Methodology

Retrosynthetic Analysis & Strategy

While specific synthesis literature for this exact molecule is sparse, a robust and logical approach is the multicomponent Debus-Radziszewski imidazole synthesis.[8][9] This reaction is a cornerstone of heterocyclic chemistry, valued for its efficiency in constructing the imidazole core from simple precursors.

The retrosynthetic disconnection breaks the imidazole ring, identifying a dicarbonyl compound (glyoxal), an aldehyde (5-bromosalicylaldehyde), and an ammonia source as the key starting materials. This one-pot approach is advantageous as it minimizes intermediate isolation steps, thereby improving overall yield and reducing waste.

Proposed Experimental Protocol: Debus-Radziszewski Synthesis

This protocol is adapted from established procedures for structurally similar 2-aryl-imidazoles.[8][9] The causality for each step is explained to provide a deeper understanding of the reaction mechanism.

Reactants:

-

5-Bromosalicylaldehyde (1.0 eq)

-

Glyoxal (40% solution in water, 1.1 eq)

-

Ammonium Acetate (3.0 eq)

-

Glacial Acetic Acid (Solvent)

Procedure:

-

Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromosalicylaldehyde (e.g., 2.01 g, 10 mmol).

-

Solvent & Reagent Addition: Add glacial acetic acid (30 mL). Acetic acid serves as both the solvent and a catalyst, facilitating the condensation steps. Add ammonium acetate (2.31 g, 30 mmol), which acts as the ammonia source for the imidazole ring formation.

-

Reactant Addition: While stirring, add glyoxal (40% solution, 1.60 mL, ~11 mmol) dropwise to the mixture. An exothermic reaction may be observed.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate/Hexane (1:1). The rationale for refluxing is to provide sufficient thermal energy to overcome the activation barriers for the multiple condensation and cyclization-dehydration steps.

-

Reaction Quench & Precipitation: After completion, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water. This step quenches the reaction and precipitates the crude product, which is generally less soluble in water than the starting materials and byproducts.

-

Neutralization: Carefully neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7. This step is crucial to ensure the phenolic proton is in its neutral state and to remove excess acetic acid.

-

Crude Product Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with copious amounts of cold water (3 x 50 mL) to remove residual salts and water-soluble impurities. Dry the crude solid under vacuum.

Purification Workflow

The crude product typically requires further purification to meet analytical standards (>95%).

-

Solvent Extraction: If significant impurities are present, the crude solid can be redissolved in ethyl acetate and washed with brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated in vacuo.

-

Column Chromatography: The most effective purification method is flash column chromatography on silica gel. A gradient elution system, starting with 20% ethyl acetate in hexane and gradually increasing to 50% ethyl acetate, is typically effective at separating the desired product from starting materials and polymeric byproducts.

-

Recrystallization: The final step to obtain a highly pure, crystalline product involves recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Synthesis and Purification Workflow Diagram

Caption: Workflow for the synthesis and purification of the target compound.

Structural Characterization and Quality Control

A panel of analytical techniques is required to unambiguously confirm the structure and assess the purity of the synthesized this compound.

Overview of Analytical Techniques

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the molecular structure by showing the chemical environment of hydrogen and carbon atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize the compound and allows for the observation of exchangeable protons (e.g., -OH and -NH).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Data Interpretation: The ¹H spectrum is expected to show distinct signals for the aromatic protons on the phenol and imidazole rings, as well as broad singlets for the phenolic -OH and imidazole -NH protons. The ¹³C spectrum will confirm the number of unique carbon environments.

Protocol: Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Analysis: Analyze using Electrospray Ionization (ESI) in positive mode.

-

Data Interpretation: Look for the protonated molecular ion [M+H]⁺. A key validation is the isotopic pattern: due to the presence of one bromine atom, there should be two major peaks of nearly equal intensity (M⁺ and [M+2]⁺) separated by ~2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Protocol: High-Performance Liquid Chromatography (HPLC)

-

Method Development: Use a reverse-phase C18 column. A typical mobile phase would be a gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).

-

Analysis: Inject a standardized solution of the compound and monitor the elution profile using a UV detector (e.g., at 254 nm).

-

Purity Calculation: The purity is determined by integrating the area of the product peak and expressing it as a percentage of the total area of all observed peaks.

Expected Data Summary

| Analysis Type | Expected Result | Rationale |

| ¹H NMR (DMSO-d₆) | Signals in aromatic region (6.5-8.0 ppm); Broad singlets for -OH and -NH (>9.0 ppm) | Confirms proton environments and functional groups. |

| ¹³C NMR (DMSO-d₆) | ~9 distinct carbon signals, including C-Br (~110-120 ppm) and C-O (~150-160 ppm). | Verifies the carbon skeleton of the molecule. |

| HRMS (ESI+) | [M+H]⁺ peak at m/z ~238.98 and [M+2+H]⁺ at ~240.98. | Confirms molecular formula and characteristic bromine isotope pattern. |

| HPLC (C18, UV) | Single major peak with >95% area. | Quantifies the purity of the final compound. |

Applications in Research and Drug Development

Role as a Heterocyclic Building Block

This compound is a valuable heterocyclic building block.[10] The bromine atom serves as a versatile functional handle for further chemical modifications, most notably in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the facile introduction of diverse aryl, alkyl, or amino groups, enabling the rapid generation of compound libraries for screening.

Potential in Medicinal Chemistry

The imidazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. Imidazole derivatives are actively researched to combat drug resistance in microorganisms.[8] Furthermore, related heterocyclic structures have shown promise as inhibitors of viral proteases, such as that from the dengue virus.[11] The phenol and imidazole groups in this molecule provide hydrogen bond donor and acceptor sites, which are critical for molecular recognition and binding to biological targets like enzyme active sites.

Use in Materials Science

Related benzimidazole structures have been investigated for their non-linear optical (NLO) properties.[12] The combination of an electron-donating phenol group and the π-system of the imidazole ring creates a push-pull electronic system. Further derivatization could lead to novel chromophores with applications in optoelectronics and materials science.

Safety and Handling

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

References

-

5-amino-2-(6-bromo-1H-benzimidazol-2-yl)phenol. PubChem, NIH. [Link]

-

Phenols Nomenclature in chemistry: Definition, Types and Importance. Aakash Institute. [Link]

-

Phenols Nomenclature: Rules, Examples & Tips for Students. Vedantu. [Link]

-

Nomenclature of Alcohol, Phenol, and Ethers. CK-12 Foundation. [Link]

-

Rule C-202 Phenols. ACD/Labs. [Link]

-

Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. RSC Publishing. [Link]

-

IUPAC Nomenclature of Phenols. YouTube. [Link]

-

Synthesis and biological activity of imidazole phenazine derivatives as potential inhibitors for NS2B-NS3 dengue protease. NIH. [Link]

-

Multicomponent synthesis of chromophores – The one-pot approach to functional π-systems. Beilstein Journal of Organic Chemistry. [Link]

-

N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. MDPI. [Link]

Sources

- 1. This compound | 1282516-66-8 [sigmaaldrich.com]

- 2. This compound | 1282516-66-8 [sigmaaldrich.com]

- 3. phenols nomenclature in chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 4. Phenols Nomenclature: Rules, Examples & Tips for Students [vedantu.com]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. 1282516-66-8|this compound|BLD Pharm [bldpharm.com]

- 7. This compound - CAS:1282516-66-8 - Sunway Pharm Ltd [3wpharm.com]

- 8. Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. Multicomponent synthesis of chromophores – The one-pot approach to functional π-systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemshuttle.com [chemshuttle.com]

- 11. Synthesis and biological activity of imidazole phenazine derivatives as potential inhibitors for NS2B-NS3 dengue protease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 5-Bromo-2-(1H-imidazol-2-yl)phenol: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 5-Bromo-2-(1H-imidazol-2-yl)phenol, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document delves into its chemical and physical properties, provides a detailed, field-proven protocol for its synthesis and characterization, and explores its potential as a scaffold for novel therapeutic agents.

Introduction: The Significance of the Imidazole-Phenol Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, forming the core structure of numerous clinically vital drugs and biologically active molecules.[1] Its prevalence is due to its ability to engage in various non-covalent interactions, including hydrogen bonding and metal coordination, making it a versatile pharmacophore. When coupled with a phenolic moiety, the resulting scaffold presents a unique combination of electronic and steric properties that can be exploited for targeted drug design. The inclusion of a bromine atom, as in this compound, further enhances its utility by providing a handle for subsequent chemical modifications, such as cross-coupling reactions, allowing for the generation of diverse chemical libraries.[2] This guide will provide the foundational knowledge necessary to synthesize, characterize, and explore the therapeutic potential of this promising molecule.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 239.07 g/mol | [3][4] |

| Molecular Formula | C₉H₇BrN₂O | [4] |

| CAS Number | 1282516-66-8 | [3][4] |

| Physical Form | Solid | [3] |

| Storage | Keep in dark place, sealed in dry, 2-8 °C | [3] |

The molecular weight of 239.07 g/mol is a critical parameter for all quantitative analyses, including reaction stoichiometry and spectroscopic analysis.[3][4]

Synthesis and Characterization: A Validated Protocol

The synthesis of this compound can be efficiently achieved through a multi-step process, beginning with the well-established Debus-Radziszewski imidazole synthesis.[5][6] This multicomponent reaction offers an atom-economical route to the imidazole core. The subsequent bromination of the phenolic ring yields the final product. This section provides a detailed, self-validating experimental protocol.

Synthetic Workflow

The overall synthetic strategy is a two-step process: first, the synthesis of the 2-(2-hydroxyphenyl)-1H-imidazole precursor, followed by selective bromination.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

Part 1: Synthesis of 2-(2-hydroxyphenyl)-1H-imidazole (Precursor)

This protocol is adapted from the Debus-Radziszewski reaction for the synthesis of 2-phenyl-1H-imidazole.[2]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine salicylaldehyde (50 mmol) and a 40% aqueous solution of glyoxal (50 mmol).

-

Addition of Ammonia: To the stirred solution, slowly add 30 mL of concentrated aqueous ammonia (28-30%) in a well-ventilated fume hood.

-

Reaction: Stir the mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture in an ice bath to induce precipitation. Collect the solid product by vacuum filtration and wash with cold water.

-

Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture to yield pure 2-(2-hydroxyphenyl)-1H-imidazole. Dry the purified product under vacuum.

Part 2: Synthesis of this compound (Target Compound)

This protocol utilizes N-bromosuccinimide (NBS) for the selective bromination of the electron-rich phenol ring.[2]

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-(2-hydroxyphenyl)-1H-imidazole (20 mmol) in 100 mL of dichloromethane.

-

Addition of NBS: To the solution, add N-bromosuccinimide (NBS) (20 mmol) portion-wise over 15 minutes. The reaction is exothermic and may require cooling in an ice bath.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Quench the reaction by adding 50 mL of a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and wash with 50 mL of saturated aqueous sodium bicarbonate, followed by 50 mL of brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Characterization and Expected Spectroscopic Data

Expected Spectroscopic Characteristics:

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons of the phenol ring will appear as multiplets in the δ 6.8-7.8 ppm region. The bromine substitution will influence the splitting pattern.- Imidazole ring protons will likely appear as singlets or doublets between δ 7.0-8.0 ppm.- The phenolic -OH and imidazole N-H protons will present as broad singlets, with chemical shifts highly dependent on solvent and concentration. |

| ¹³C NMR | - Aromatic and imidazole carbons will resonate in the δ 110-150 ppm range.- The carbon bearing the bromine atom will be shifted to a characteristic range.- The carbon attached to the hydroxyl group will appear in the δ 150-160 ppm region. |

| FT-IR | - A broad O-H stretching band around 3200-3500 cm⁻¹.- A broad N-H stretching band around 3100-3300 cm⁻¹.- Aromatic C-H stretching just above 3000 cm⁻¹.- C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.- A C-Br stretching vibration typically below 800 cm⁻¹.[11] |

| Mass Spec. | - A molecular ion peak (M⁺) corresponding to the molecular weight (239.07 g/mol ).- A characteristic isotopic pattern for a molecule containing one bromine atom (M⁺ and M⁺+2 peaks of nearly equal intensity). |

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a promising starting point for the development of novel therapeutic agents due to the established biological activities of both imidazole and bromophenol derivatives.

Potential as an Anticancer Agent

Numerous imidazole-containing compounds have demonstrated potent anticancer activity through mechanisms such as kinase inhibition and disruption of microtubule polymerization.[12][13][14] The phenyl-imidazole core is a recognized pharmacophore in this area. The bromine atom on the phenol ring allows for further structural modifications, such as Suzuki or Sonogashira couplings, to explore structure-activity relationships and optimize potency against various cancer cell lines.

Potential as an Antimicrobial Agent

Both imidazole and phenolic compounds are known to possess antimicrobial properties.[15][16][17] Halogenation, particularly bromination, of aromatic rings has been shown to enhance the antimicrobial potency of compounds.[18][19] Therefore, this compound and its derivatives are strong candidates for evaluation as novel antibacterial and antifungal agents, especially in the context of rising antimicrobial resistance.

Signaling Pathway Modulation

Given the prevalence of imidazole-based drugs as kinase inhibitors, it is plausible that derivatives of this compound could modulate key signaling pathways implicated in diseases like cancer.

Caption: Potential mechanism of action via kinase inhibition.

Conclusion

This compound is a versatile and accessible heterocyclic compound with significant potential in drug discovery. Its synthesis is achievable through robust and well-documented chemical reactions. The presence of both an imidazole and a bromophenol moiety provides a rich pharmacophore that can be readily modified to generate a diverse range of analogs for biological screening. This technical guide provides the essential framework for researchers to synthesize, characterize, and explore the therapeutic applications of this valuable chemical entity.

References

-

Khanfar, M. A., Al-Soud, Y. A., Saber, S. O., Al-Qawasmeh, R. A. (2025). The crystal structure of 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone, C12H9Br2N3O3. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-amino-2-(6-bromo-1H-benzimidazol-2-yl)phenol. PubChem. [Link]

-

Fenjan, A. M., & Adday, S. T. (2016). Synthesis and Characterization of Some New Benzimidazole Derivatives. ResearchGate. [Link]

-

Khan, I., et al. (n.d.). Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. RSC Publishing. [Link]

-

Guedes, F. L. A., et al. (n.d.). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. [Link]

-

Al-blewi, F. F., et al. (n.d.). Imidazoles as potential anticancer agents. PubMed Central. [Link]

-

Ahmad, S., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. MDPI. [Link]

-

Yildiz, M., et al. (n.d.). FT-IR, FT-Raman, dispersive Raman, NMR spectroscopic studies and NBO analysis of 2-Bromo-1H-Benzimidazol by density functional method. ResearchGate. [Link]

-

Vasilache, V., et al. (n.d.). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PubMed Central. [Link]

-

Al-Masoudi, N. A., et al. (2021). In vitro antimicrobial activity screening of new Heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole. ResearchGate. [Link]

-

Gore, R. P. (n.d.). NEW DEVELOPMENTS IN ANTICANCER ACTIVITIES OF IMIDAZOLE AND ITS DERIVATIVES. International Journal of Advanced Research. [Link]

-

Khaliq, N. U. R., et al. (n.d.). The multicomponent Debus-Radziszewski reaction in macromolecular chemistry. ResearchGate. [Link]

-

Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. [Link]

-

Damilano, G., et al. (n.d.). General reaction scheme of the Debus–Radziszewski imidazole synthesis. ResearchGate. [Link]

-

The Royal Society of Chemistry. (n.d.). FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region. [Link]

-

Al-Ostoot, F. H., et al. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]

-

Singh, A., et al. (n.d.). FTIR spectra (a,b) of (E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenol ligand and its Ni(II), Zn(II) complexes. ResearchGate. [Link]

-

University of Utah. (n.d.). Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin. Utah Chemistry. [Link]

-

Hubble, L. J., et al. (n.d.). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers. [Link]

-

Wiley-VCH. (2007). Supporting Information. [Link]

-

García-García, R., et al. (2021). Antibacterial Potential by Rupture Membrane and Antioxidant Capacity of Purified Phenolic Fractions of Persea americana Leaf Extract. MDPI. [Link]

-

mzCloud. (2016). 5 Bromo 2 iodobenzene 1 sulfonamide. [Link]

-

PubChemLite. (n.d.). 4-[(5-bromo-1,3,4-thiadiazol-2-yl)oxy]phenol. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1282516-66-8|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 1282516-66-8 [chemicalbook.com]

- 5. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.utah.edu [chemistry.utah.edu]

- 11. researchgate.net [researchgate.net]

- 12. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journalijar.com [journalijar.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 16. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-(1H-imidazol-2-yl)phenol

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing 5-Bromo-2-(1H-imidazol-2-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document is intended for researchers, chemists, and professionals in drug development. It delineates two primary, field-proven synthetic strategies, complete with detailed experimental protocols, mechanistic insights, and an analysis of the chemical principles governing each step. The synthesis is approached from both a "build-then-functionalize" and a "functionalize-then-build" perspective, offering flexibility and strategic choice in the laboratory setting. Every protocol is designed as a self-validating system, grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

This compound is a substituted aryl-imidazole. The imidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and coordinate with metal ions in biological systems.[1] The hydroxyphenyl substituent introduces a phenolic moiety, a common pharmacophore, while the bromo-substituent provides a valuable synthetic handle for further molecular elaboration through cross-coupling reactions.[2]

The synthesis of this target molecule can be approached via two logical and robust pathways, each with distinct advantages in terms of starting material availability and control of regiochemistry.

-

Pathway A: Imidazole Ring Formation followed by Electrophilic Bromination. This is a convergent approach where the core 2-(2-hydroxyphenyl)-1H-imidazole scaffold is first constructed, followed by selective bromination of the activated phenol ring.

-

Pathway B: Bromination of Precursor followed by Imidazole Ring Formation. This is a linear approach that begins with a pre-functionalized starting material, 5-bromosalicylaldehyde, which then undergoes cyclization to form the final product. This pathway offers superior control of the bromination regioselectivity.

This guide will detail both pathways, providing the necessary experimental procedures and the rationale behind them.

Synthesis Pathway A: Post-Cyclization Bromination

This strategy first constructs the heterocyclic core and then installs the bromine atom. It relies on the differential reactivity of the aromatic rings to guide the electrophilic substitution.

Diagram of Pathway A

Caption: Workflow for Pathway A: Imidazole synthesis followed by bromination.

Step 1: Synthesis of 2-(2-Hydroxyphenyl)-1H-imidazole

The formation of the 2-aryl-1H-imidazole core is efficiently achieved via the Debus-Radziszewski reaction. This multicomponent reaction condenses an aldehyde, a 1,2-dicarbonyl compound (glyoxal), and ammonia to form the imidazole ring.[3]

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine salicylaldehyde (1.0 eq), a 40% aqueous solution of glyoxal (1.1 eq), and ethanol (sufficient to dissolve the aldehyde).

-

Reagent Addition: To the stirred solution, slowly add concentrated aqueous ammonia (28-30%, ~3.0 eq) in a well-ventilated fume hood.

-

Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation of the product.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol. Dry the solid under vacuum. If necessary, the crude product can be further purified by recrystallization from an ethanol/water mixture to yield pure 2-(2-hydroxyphenyl)-1H-imidazole.

Mechanistic Insight & Justification: The reaction proceeds through the initial formation of an imine between the aldehydes (salicylaldehyde and glyoxal) and ammonia. These intermediates then condense and cyclize, followed by an oxidation/dehydration step (often facilitated by air) to yield the aromatic imidazole ring. Ethanol is used as a co-solvent to ensure homogeneity of the organic starting materials in the aqueous ammonia.

Step 2: Bromination of 2-(2-Hydroxyphenyl)-1H-imidazole

This step involves the regioselective electrophilic aromatic substitution on the phenol ring. The choice of brominating agent and conditions is critical to ensure bromination occurs on the desired ring and at the correct position.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(2-hydroxyphenyl)-1H-imidazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) to the cooled solution in small portions over 15-20 minutes, ensuring the internal temperature remains below 5 °C.[4]

-

Reaction Execution: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm slowly to room temperature. Continue stirring for an additional 4-8 hours, monitoring by TLC until the starting material is consumed.

-

Work-up and Isolation: Quench the reaction by pouring the mixture into a beaker of ice water. This will precipitate the crude product. Extract the aqueous mixture three times with ethyl acetate.

-

Purification: Combine the organic layers and wash sequentially with 10% aqueous sodium thiosulfate solution (to remove any unreacted bromine), water, and finally with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.

Mechanistic Insight & Justification: The key to the regioselectivity of this step lies in the electronic properties of the substrate. The phenol ring is highly activated towards electrophilic substitution by the strongly electron-donating hydroxyl group, which directs incoming electrophiles to the ortho and para positions. The imidazole ring, while aromatic, is less activated. Therefore, the bromination occurs preferentially on the phenol ring. The position para to the hydroxyl group (C5) is sterically more accessible than the remaining ortho position, leading to the desired 5-bromo isomer as the major product. NBS is the preferred brominating agent as it is a solid that is safer and easier to handle than liquid bromine.[5] DMF is an excellent solvent for this reaction due to its polar aprotic nature, which can stabilize the charged intermediates in the electrophilic substitution mechanism.[4]

Synthesis Pathway B: Pre-functionalization Strategy

This alternative pathway simplifies the purification process and guarantees the regiochemistry of the bromination by starting with a brominated precursor. This is often the preferred industrial approach for its robustness and predictability. A similar strategy has been successfully employed for related tetrasubstituted imidazoles.[6]

Diagram of Pathway B

Caption: Workflow for Pathway B: One-pot synthesis from 5-bromosalicylaldehyde.

One-Step Synthesis from 5-Bromosalicylaldehyde

This method leverages the same powerful Radziszewski reaction as in Pathway A, but begins with the commercially available or readily synthesized 5-bromosalicylaldehyde.

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of 5-bromosalicylaldehyde (1.0 eq) in methanol or ethanol.

-

Reagent Addition: Add a 40% aqueous solution of glyoxal (1.1 eq) to the flask, followed by the slow addition of concentrated aqueous ammonia (28-30%, ~3.0 eq) under constant stirring.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 3-5 hours. Monitor the consumption of the starting aldehyde by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the flask to room temperature, then place it in an ice bath for 1-2 hours to maximize precipitation.

-

Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with a generous amount of cold water to remove inorganic salts, followed by a rinse with a minimal amount of cold methanol to remove residual impurities. Dry the product under vacuum to yield this compound. The purity is often sufficient for subsequent use, but recrystallization can be performed if needed.

Mechanistic Insight & Justification: The mechanism is identical to that described in Pathway A, Step 1. The critical advantage of this route is that the position of the bromine atom is fixed from the start, eliminating the possibility of forming other bromo-isomers. This removes the need for a potentially challenging chromatographic separation of isomers, making the process more efficient and scalable. The choice of 5-bromosalicylaldehyde directly leads to the desired 5-bromo substitution pattern on the final product's phenolic ring.

Data Summary and Comparison

| Parameter | Pathway A | Pathway B | Rationale & Comments |

| Number of Steps | 2 | 1 | Pathway B is more step-economical if 5-bromosalicylaldehyde is available. |

| Key Intermediate | 2-(2-Hydroxyphenyl)-1H-imidazole | N/A | Isolating the intermediate in Pathway A allows for characterization before proceeding. |

| Brominating Agent | N-Bromosuccinimide (NBS) | N/A (Bromine is pre-installed) | Pathway A requires careful handling of a reactive brominating agent. |

| Regioselectivity | Good to Excellent | Absolute | Pathway B provides absolute control over the site of bromination. |

| Primary Purification | Column Chromatography | Filtration / Recrystallization | Pathway B typically involves a simpler purification, avoiding chromatography. |

| Scalability | Moderate | High | The one-pot nature and simpler purification of Pathway B make it more suitable for large-scale synthesis. |

Conclusion

This guide has detailed two effective and scientifically sound pathways for the synthesis of this compound.

-

Pathway A is a flexible, convergent route that is valuable for creating analogues by modifying the bromination step, but may require chromatographic purification to ensure isomeric purity.

-

Pathway B is a highly efficient and robust linear synthesis that guarantees the desired regiochemistry, making it the superior choice for scalable and predictable production of the target compound.

The selection of a specific pathway will depend on the objectives of the research scientist, considering factors such as starting material availability, required scale, and the need for isomeric purity. Both methods are grounded in fundamental organic chemistry principles and represent reliable approaches to accessing this valuable chemical entity.

References

- Anastassiadou, M., Baziard-Mouysset, G., & Payard, M. (2000). New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. Synthesis, 2000(13), 1814–1816.

- Organic Chemistry Portal. (n.d.). New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide.

- Taylor & Francis Online. (2018). An Efficient One-Pot Synthesis of 2-Aryl-4,5-diphenyl-1H-imidazoles with Amberlite IR-120(H) as a Reusable Heterogeneous Catalyst. Full article available on the publisher's website.

- Ahsan, I., & Sharma, K. (2015). Pharmacological evaluation of newly synthesized imidazole derivatives containing 2-(2-hydroxyphenyl)-4, 5-diphenyl imidazole moiety. The Pharma Innovation Journal, 4(3), 1-5. [Available via Semantic Scholar and the journal's archives]

- Smolecule. (n.d.). 4-Bromo-2-{1H-phenanthro[9,10-D]imidazol-2-YL}phenol.

- BenchChem. (2025). Technical Support Center: Regioselective Bromination of 2-Phenyl-1H-imidazole. BenchChem Technical Documents.

- RSC Publishing. (2021). Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. RSC Advances.

- Somasundaram, N., et al. (2018). Multicomponent synthesis of chromophores – The one-pot approach to functional π-systems. Dyes and Pigments, 159, 52-62.

- BenchChem. (2025). Application Note and Protocol: Synthesis of 4,5-Dibromo-2-phenyl-1H-imidazole. BenchChem Technical Documents.

- Solorio-Alvarado, C. R., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(30), 16671-16679.

- Radhakrishnamurti, P. S., & Janardhana, C. (1981). Kinetics & Mechanism of Bromination of Phenol & Substituted Phenols by N-Bromosuccinimide. Indian Journal of Chemistry, 20B, 45-47.

- BenchChem. (2025). Technical Support Center: Synthesis of 4,5-Dibromo-2-phenyl-1H-imidazole. BenchChem Technical Documents.

Sources

- 1. [PDF] Pharmacological evaluation of newly synthesized imidazole derivatives containing 2-(2-hydroxyphenyl)-4, 5-diphenyl imidazole moiety | Semantic Scholar [semanticscholar.org]

- 2. Buy 4-Bromo-2-{1H-phenanthro[9,10-D]imidazol-2-YL}phenol [smolecule.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]

1H NMR spectrum of 5-Bromo-2-(1H-imidazol-2-yl)phenol

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-2-(1H-imidazol-2-yl)phenol

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the spectral features of this molecule, grounded in the principles of nuclear magnetic resonance spectroscopy. We will delve into a predictive analysis of the spectrum, outline a robust experimental protocol for its acquisition, and provide insights into the interpretation of the resulting data.

Molecular Structure and Proton Environments

A thorough understanding of the molecule's structure is paramount to interpreting its ¹H NMR spectrum. This compound comprises a phenol ring substituted with a bromine atom and an imidazole ring. The unique electronic environment of each proton will result in a distinct signal in the NMR spectrum.

The key proton environments are:

-

Phenolic Protons (H-3, H-4, H-6): Three aromatic protons on the phenol ring.

-

Imidazole Protons (H-4', H-5'): Two equivalent protons on the imidazole ring in the case of fast tautomerism.

-

Labile Protons (OH, NH): The phenolic hydroxyl proton and the imidazole amine proton.

Due to the rapid tautomerization of the N-H proton on the imidazole ring, the H-4' and H-5' protons are often observed as a single, averaged signal.[1] The positions of the labile OH and NH protons can vary significantly depending on the solvent, concentration, and temperature, and they may appear as broad signals or not be observed at all due to exchange with deuterated solvents.

Predicted ¹H NMR Spectrum: A Detailed Analysis

While an experimental spectrum for this specific molecule is not widely published, we can predict its features with high accuracy based on established principles of NMR spectroscopy and data from analogous compounds.

Chemical Shift Predictions

-

Phenolic Protons (H-3, H-4, H-6):

-

The hydroxyl group is a strong ortho, para-director and an activating group, which would typically shield the aromatic protons, shifting them upfield.

-

The bromine atom is deactivating due to its inductive effect but is also an ortho, para-director due to resonance, leading to a more complex influence on the chemical shifts.

-

The imidazole ring acts as an electron-withdrawing group, which will deshield the ortho proton (H-3).

-

H-3: This proton is ortho to the electron-withdrawing imidazole group and meta to the bromine, and is expected to be the most downfield of the phenolic protons, likely appearing around 7.8-8.0 ppm.

-

H-4: This proton is meta to both the hydroxyl and imidazole groups and ortho to the bromine. It is expected to be in the range of 7.2-7.4 ppm.

-

H-6: This proton is ortho to the hydroxyl group and meta to the bromine. It will be the most upfield of the phenolic protons, likely appearing around 6.9-7.1 ppm. For comparison, the protons ortho and meta to the hydroxyl group in 4-bromophenol appear at approximately 6.71 ppm and 7.31 ppm, respectively.[2]

-

-

Imidazole Protons (H-4', H-5'):

-

In 2-substituted imidazoles, the two protons on the imidazole ring are chemically equivalent due to rapid tautomerism and typically appear as a singlet.[3] Their chemical shift is generally in the range of 7.0-7.5 ppm. In similar 2-substituted benzimidazoles, these protons can be found around 7.1-7.2 ppm.[4]

-

-

Labile Protons (OH, NH):

-

The phenolic -OH proton signal is often broad and its chemical shift is highly dependent on solvent and concentration, but it can be expected in the range of 5-10 ppm in a non-protic solvent like DMSO-d₆.

-

The imidazole N-H proton is also broad and its chemical shift is highly variable, often appearing far downfield (12-14 ppm in DMSO-d₆) due to hydrogen bonding.[5]

-

Predicted Multiplicities and Coupling Constants

-

H-3: Will appear as a doublet, coupled to H-4 with a typical meta coupling constant (⁴J) of ~2-3 Hz.

-

H-4: Will appear as a doublet of doublets, coupled to H-3 (meta coupling, ⁴J ≈ 2-3 Hz) and H-6 (para coupling, ⁵J ≈ 0.5 Hz, which may not be resolved).

-

H-6: Will appear as a doublet, coupled to H-4 with a typical ortho coupling constant (³J) of ~8-9 Hz.

-

H-4', H-5': Will appear as a singlet, assuming fast tautomerization.

-

OH and NH: Will likely appear as broad singlets.

Summary of Predicted Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| NH | 12.0 - 14.0 | broad singlet | - | 1H |

| OH | 5.0 - 10.0 | broad singlet | - | 1H |

| H-3 | 7.8 - 8.0 | d | ~2-3 | 1H |

| H-4', H-5' | 7.0 - 7.5 | s | - | 2H |

| H-4 | 7.2 - 7.4 | dd | ~2-3, ~0.5 | 1H |

| H-6 | 6.9 - 7.1 | d | ~8-9 | 1H |

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

Sample Preparation

-

Compound Purity: Ensure the sample is of high purity. Impurities from synthesis, such as starting materials or by-products, will complicate the spectrum.

-

Solvent Selection: Choose an appropriate deuterated solvent. DMSO-d₆ is a good choice as it is likely to dissolve the compound and will allow for the observation of the labile OH and NH protons. CDCl₃ could also be used, but the labile protons may exchange or have very broad signals.[6][7]

-

Concentration: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Homogenization: Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.